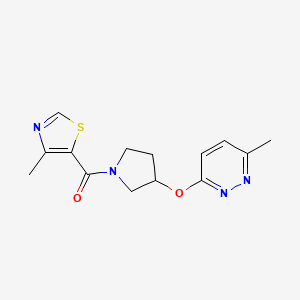

![molecular formula C17H23N3O B2362393 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide CAS No. 1235150-15-8](/img/structure/B2362393.png)

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

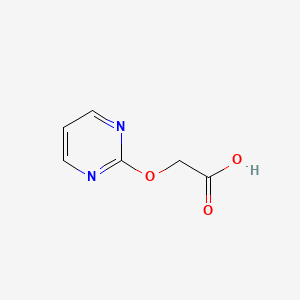

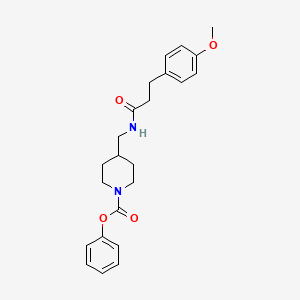

“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring . Benzimidazole derivatives have been found to have a variety of biological activities and are used for the treatment of infectious diseases and as chemotherapeutic agents against cancer .

Chemical Reactions Analysis

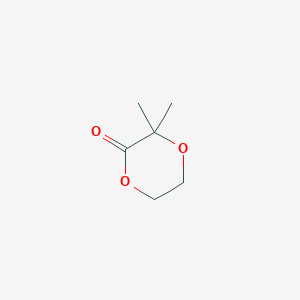

The specific chemical reactions involving “this compound” are not detailed in the retrieved papers .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not provided in the retrieved papers .Aplicaciones Científicas De Investigación

Electrophysiological Activity and Anticonvulsant Properties

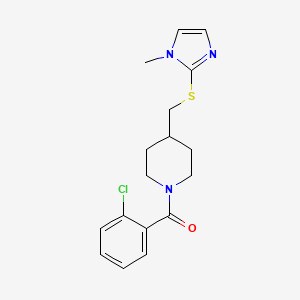

One area of research has focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, identifying them as potent selective class III agents with potential for treating reentrant arrhythmias due to their efficacy in in vitro and in vivo models (Morgan et al., 1990). Similarly, derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide have been synthesized to evaluate their anticonvulsant activity, with some showing significant activity in the maximal electroshock test, indicating potential as anticonvulsant agents (Soyer et al., 2004).

Anti-Inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic properties of certain imidazole derivatives has been conducted, with some compounds demonstrating significant activity. For example, a study on N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides showed promising results for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Antimicrobial and Antitumor Effects

Another avenue of exploration is the antimicrobial and antitumor potential of imidazole and benzimidazole derivatives. Studies have synthesized and evaluated the antimicrobial activities of novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides against various bacteria and fungi, with some compounds displaying superior activities compared to standard drugs (Rajanarendar et al., 2008). Additionally, certain imidazo[1,2-a]pyrimidine derivatives have been investigated for their antitumor properties, with modifications aimed at reducing metabolism mediated by aldehyde oxidase to improve their efficacy (Linton et al., 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole derivatives can be influenced by environmental conditions .

Propiedades

IUPAC Name |

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-2-16(21)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)20-17/h3-6,12-13H,2,7-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOZRSRPBSUHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2362327.png)

![4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2362333.png)